![molecular formula C14H23NO3 B2400828 tert-Butyl[(2,4,5-Trimethoxyphenyl)methyl]amin CAS No. 893572-34-4](/img/structure/B2400828.png)
tert-Butyl[(2,4,5-Trimethoxyphenyl)methyl]amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Tert-butyl[(2,4,5-trimethoxyphenyl)methyl]amine has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
The compound “Tert-butyl[(2,4,5-trimethoxyphenyl)methyl]amine” is a tertiary amine, which means it could potentially interact with a variety of biological targets. Tertiary amines are often involved in binding to receptors or enzymes in the body, acting as ligands .
Mode of Action
The mode of action would depend on the specific biological target of “Tert-butyl[(2,4,5-trimethoxyphenyl)methyl]amine”. Generally, tertiary amines can act as bases, accepting protons and forming salts . They can also form hydrogen bonds with other molecules, which could be important in binding to biological targets .
Biochemical Pathways
Without specific information on the biological target of “Tert-butyl[(2,4,5-trimethoxyphenyl)methyl]amine”, it’s difficult to say which biochemical pathways might be affected. Many drugs that contain tertiary amines are involved in pathways related to neurotransmission, as they can act on receptors in the nervous system .
Pharmacokinetics
Tertiary amines are often well absorbed in the body due to their ability to form salts and cross biological membranes . The specific adme (absorption, distribution, metabolism, and excretion) properties of “tert-butyl[(2,4,5-trimethoxyphenyl)methyl]amine” would depend on factors like its size, polarity, and the presence of metabolic enzymes that can modify it .
Result of Action
The molecular and cellular effects of “Tert-butyl[(2,4,5-trimethoxyphenyl)methyl]amine” would depend on its specific biological target and mode of action. For example, if it acts on a receptor in the nervous system, it could potentially alter nerve signal transmission .
Action Environment
Environmental factors such as pH and temperature can influence the action, efficacy, and stability of “Tert-butyl[(2,4,5-trimethoxyphenyl)methyl]amine”. For example, changes in pH can affect the protonation state of the amine group, potentially influencing its ability to bind to its target .
Vorbereitungsmethoden
The synthesis of tert-butyl[(2,4,5-trimethoxyphenyl)methyl]amine typically involves the reaction of tert-butylamine with 2,4,5-trimethoxybenzyl chloride under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Tert-butyl[(2,4,5-trimethoxyphenyl)methyl]amine undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions with halides or other electrophiles, forming new carbon-nitrogen bonds.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), bases (e.g., triethylamine), and catalysts (e.g., palladium on carbon for hydrogenation reactions) . Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted amines and alcohols .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl[(2,4,5-trimethoxyphenyl)methyl]amine can be compared with other similar compounds, such as:
tert-Butylamine: A simpler amine with a similar tert-butyl group but lacking the trimethoxyphenyl moiety.
2,4,5-Trimethoxybenzylamine: Contains the same trimethoxyphenyl group but without the tert-butyl substituent.
Tris(2,4,6-trimethoxyphenyl)phosphine: A compound with multiple trimethoxyphenyl groups but different functional groups and applications.
The uniqueness of tert-butyl[(2,4,5-trimethoxyphenyl)methyl]amine lies in its combination of the tert-butyl and trimethoxyphenyl groups, which confer specific chemical properties and reactivity .
Eigenschaften
IUPAC Name |
2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]propan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-14(2,3)15-9-10-7-12(17-5)13(18-6)8-11(10)16-4/h7-8,15H,9H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWCHZSXKNUUJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=CC(=C(C=C1OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
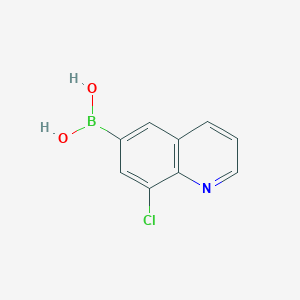
![3-(4-chlorophenyl)-9-(3,4-dimethoxybenzyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2400746.png)
![methyl 4-[(3,5-dimethoxyphenyl)amino]quinoline-2-carboxylate](/img/structure/B2400747.png)
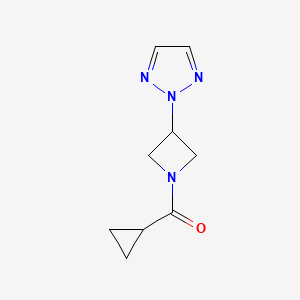
![2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2400753.png)
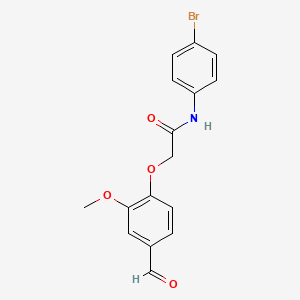
![N-[3-chloro-4-(methylsulfanyl)phenyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2400757.png)
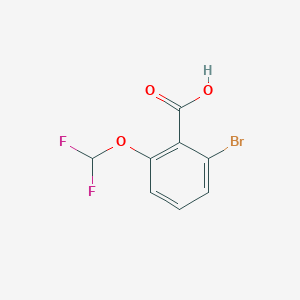
![N-(5-chloro-2-methoxyphenyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2400760.png)
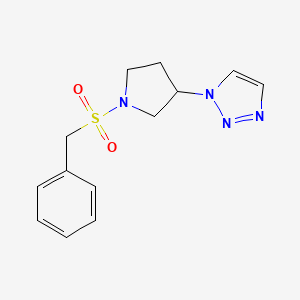
![N-[2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-indol-3-yl]-3-methylbenzamide](/img/structure/B2400763.png)
![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2400764.png)
![(3aR,7aR)-2-methyl-octahydro-1H-pyrrolo[3,4-c]pyridin-3-one](/img/new.no-structure.jpg)
![(S)-6-Chlorospiro[chromane-2,1'-cyclopentan]-4-amine hydrochloride](/img/structure/B2400767.png)
